4-Fluorobutyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
353-16-2 |
|---|---|
Molecular Formula |
C5H8FNO |
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-fluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI Key |
WPILDNCAFFGLCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCF)CN=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluorobutyl Isocyanate
Phosgenation-Based Approaches: Academic Syntheses and Variants
The reaction of primary amines with phosgene (B1210022) (COCl₂) or its safer liquid equivalent, triphosgene, remains a widely used method for isocyanate synthesis on an industrial scale. For 4-Fluorobutyl isocyanate, the precursor would be 4-fluorobutylamine. The reaction typically proceeds in two steps: the amine reacts with phosgene to form an intermediate N-(4-fluorobutyl)carbamoyl chloride, which is then thermally decomposed (dehydrochlorinated) to yield the target isocyanate and hydrogen chloride.
Reaction Scheme: F-(CH₂)₄-NH₂ + COCl₂ → [F-(CH₂)₄-NHCOCl] + HCl [F-(CH₂)₄-NHCOCl] → F-(CH₂)₄-NCO + HCl
While effective, the extreme toxicity of phosgene gas has driven significant research into alternative, safer synthetic routes. google.com
Non-Phosgene Synthetic Routes
Concerns over the hazards of phosgene have spurred the development of numerous "non-phosgene" or "phosgene-free" methodologies. These approaches offer safer alternatives and often provide different synthetic flexibilities.
A prominent non-phosgene route involves the thermal decomposition (thermolysis) of carbamates. researchgate.netmdpi.com In this approach, a suitable carbamate (B1207046) precursor, such as O-alkyl N-(4-fluorobutyl)carbamate, is heated to induce elimination of the alcohol, yielding the isocyanate. The process is reversible, and the efficiency depends on the effective removal of the alcohol byproduct to drive the equilibrium toward the isocyanate. mdpi.com
This method is considered a "green" alternative to phosgenation. wikipedia.org The decomposition is highly endothermic and typically requires high temperatures, often above 150-200°C. mdpi.com The choice of the O-alkyl group in the carbamate precursor can influence the decomposition temperature and yield.
General Reaction: F-(CH₂)₄-NH-CO-OR → F-(CH₂)₄-NCO + R-OH
| Precursor Type | Typical Decomposition Temp. (°C) | Key Features |
| Alkyl Carbamates | 250 - 600 | Reversible reaction; alcohol removal is critical. mdpi.com |
| Aryl Carbamates | Lower than alkyl carbamates | Phenol is a better leaving group. |
Organometallic catalysis offers diverse and atom-economical pathways for isocyanate synthesis or the formation of their direct precursors. While direct catalytic conversion of 4-fluorobutylamine to the isocyanate is not standard, related transformations are well-documented. For instance, transition-metal catalysts, including those based on iron, cobalt, rhodium, and palladium, can catalyze the carbonylation of amines or nitro compounds. nih.govresearchgate.netdigitellinc.com
A two-coordinate Fe(II) complex, for example, has been shown to be an effective precatalyst for the hydroamination of isocyanates to afford ureas. acs.orgacs.org While this reaction consumes isocyanates, related catalytic systems can be designed for their synthesis. Cobalt(III)-catalyzed C–H bond addition to isocyanates is another example of convergent synthesis in this area. nih.gov A nickel(0) complex has been patented for the synthesis of isocyanates from organic halides and a metal cyanate. google.com
| Catalytic Approach | Precursor | Catalyst Type | Description |
| Reductive Carbonylation | Nitroalkanes | Group VIII Metals (e.g., Pd, Rh) | Reaction with carbon monoxide under reductive conditions. researchgate.netdigitellinc.com |
| Oxidative Carbonylation | Amines | Palladium, Rhodium | Reaction of the amine with CO and an oxidant. |
| Halide-Cyanate Coupling | Alkyl Halides | Nickel(0) Complexes | Reaction of an organic halide with a metal cyanate. google.com |
The oxidation of isonitriles (or isocyanides) provides a direct route to isocyanates. This transformation can be achieved using various oxidizing agents. A particularly efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). acs.org This reaction is rapid, often completing in minutes at low temperatures, and produces dimethyl sulfide (B99878) as the only byproduct. acs.org The precursor, 4-fluorobutyl isonitrile, would be required for this synthesis.
Reaction Scheme: F-(CH₂)₄-NC + (CH₃)₂SO --(TFAA cat.)--> F-(CH₂)₄-NCO + (CH₃)₂S
Other oxidants reported for this conversion include mercuric oxide and ozone. acs.org
The Curtius rearrangement is a versatile and classical method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. wikipedia.orgallen.in For the synthesis of this compound, the starting material would be 5-fluoropentanoic acid. The acid is first converted to an acyl azide, typically by reacting the corresponding acyl chloride with sodium azide or by treating an acyl hydrazide with nitrous acid. chemistnotes.comorganic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the isocyanate. allen.inchemistnotes.com
This reaction is known for its high functional group tolerance and the fact that the migrating alkyl group retains its stereochemistry. allen.in The resulting isocyanate can be isolated or trapped in situ with nucleophiles like water, alcohols, or amines to form amines, carbamates, or ureas, respectively. nih.gov
Key Steps in Curtius Rearrangement:
Acyl Azide Formation: R-COOH → R-COCl → R-CON₃
Thermal Rearrangement: R-CON₃ --(Heat)--> R-NCO + N₂
| Reagent for Azide Formation | Precursor | Notes |
| Sodium Azide (NaN₃) | Acyl Chloride | Common and efficient method. organic-chemistry.org |
| Diphenylphosphoryl azide (DPPA) | Carboxylic Acid | Allows for a one-pot procedure (Shioiri-Yamada reaction). chemistnotes.com |
| Nitrous Acid (HONO) | Acyl Hydrazide | Classic method for generating acyl azides. wikipedia.org |
Precursor Functionalization and Fluorine Introduction Strategies
The synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors. The introduction of the fluorine atom can be achieved at various stages of the synthesis.
One common strategy involves nucleophilic fluorination, where a leaving group (e.g., bromide, tosylate) on a four-carbon chain is displaced by a fluoride (B91410) source like potassium fluoride (often with a phase-transfer catalyst) or other fluoride salts. researchgate.net For instance, 4-bromobutan-1-ol could be fluorinated to give 4-fluorobutan-1-ol, which can then be converted to 4-fluorobutylamine, a key precursor for phosgenation or other methods.
Alternatively, modern C-H fluorination methods could potentially be used, although selectivity on an unactivated alkyl chain can be challenging. researchgate.net Using electrophilic fluorinating reagents like Selectfluor® in the presence of a suitable catalyst can convert specific C-H bonds to C-F bonds. researchgate.net Another approach is to start with a commercially available fluorinated building block and elaborate it into the desired precursor.
Transition-metal-catalyzed monofluoroalkylation represents another advanced strategy, focusing on forming C-C bonds to construct the alkyl fluoride skeleton. nih.gov These methods provide convergent and complexity-generating routes to fluorinated molecules. nih.gov
Chemical Reactivity and Reaction Mechanisms of 4 Fluorobutyl Isocyanate
Electronic and Steric Effects of the Fluorine Atom on Isocyanate Reactivity
The introduction of a fluorine atom at the 4-position of the butyl chain primarily imparts a significant electronic effect on the isocyanate group. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I effect) is transmitted through the sigma bonds of the alkyl chain. This effect decreases the electron density on the isocyanate's electrophilic carbon atom, theoretically making it more susceptible to nucleophilic attack. However, the influence of a substituent diminishes with distance, and the gamma-position of the fluorine atom means this inductive effect is less pronounced compared to substitutions at the alpha or beta positions.
Conversely, the fluorine atom can also exert a deactivating effect through electrostatic repulsion. The lone pairs of electrons on the fluorine atom can repel an approaching nucleophile, potentially increasing the activation energy of the reaction. This repulsive interaction can counteract the activating inductive effect.
From a steric perspective, the 4-fluorobutyl group is slightly bulkier than a standard butyl group. While a single fluorine atom does not create significant steric hindrance, its presence can influence the conformational preferences of the alkyl chain, which may in turn affect the accessibility of the isocyanate group to incoming nucleophiles, especially larger ones. This steric hindrance can slow down the rate of reaction compared to its non-fluorinated analog, butyl isocyanate. nih.govreddit.com
Nucleophilic Addition Reactions
The characteristic reaction of isocyanates is the nucleophilic addition to the carbon-nitrogen double bond. For 4-Fluorobutyl isocyanate, these reactions proceed with various nucleophiles, leading to a range of stable adducts.
This compound readily reacts with alcohols and phenols to form carbamates (urethanes). The reaction is a nucleophilic addition of the hydroxyl group to the isocyanate. The general mechanism involves the attack of the oxygen atom of the hydroxyl group on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. This reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin (B87310) dilaurate. rsc.orgnih.gov
Carbamate (B1207046) Formation Mechanism:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group.
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, forming the stable carbamate linkage.
The rate of carbamate formation is influenced by the nature of the alcohol (primary > secondary > tertiary) and the electronic and steric effects of the 4-fluorobutyl group. The electron-withdrawing nature of the fluorine atom may slightly increase the electrophilicity of the isocyanate carbon, but this effect is likely modest due to its position.
Under conditions of excess this compound and elevated temperatures, the initially formed carbamate can further react to form an allophanate (B1242929). ebrary.netsemanticscholar.org The active hydrogen on the urethane (B1682113) nitrogen is less nucleophilic than that of an alcohol, making this second addition reaction generally slower. ebrary.net
Allophanate Formation Mechanism:
Nucleophilic Attack: The nitrogen atom of the carbamate group acts as a nucleophile and attacks the carbon atom of a second molecule of this compound.
Proton Transfer: A proton is transferred from the carbamate nitrogen to the nitrogen of the newly added isocyanate moiety, resulting in the allophanate structure.
| Reactant | Product | Reaction Conditions |
| Alcohol (R-OH) | Carbamate | Typically catalyzed by bases (e.g., tertiary amines) or organometallic compounds. |
| Carbamate | Allophanate | Excess isocyanate and elevated temperatures. |
This is an interactive data table. The information is based on general isocyanate reactivity.
The reaction of this compound with primary and secondary amines is generally very rapid and exothermic, yielding substituted ureas. ebrary.netureaknowhow.com This reaction typically does not require a catalyst. The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols.
Urea (B33335) Formation Mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group.
Proton Transfer: A proton is rapidly transferred from the amine nitrogen to the isocyanate nitrogen, forming the stable urea linkage.
Similar to allophanate formation, if an excess of this compound is present, the initially formed urea can react further to produce a biuret (B89757). researchgate.net The hydrogen atom on the urea nitrogen is less reactive than the amine hydrogen, so this reaction is slower. researchgate.net
Biuret Formation Mechanism:
Nucleophilic Attack: One of the nitrogen atoms of the urea molecule attacks the carbon atom of another this compound molecule.
Proton Transfer: A proton is transferred from the urea nitrogen to the nitrogen of the incoming isocyanate, forming the biuret.
| Reactant | Product | General Reactivity |
| Primary/Secondary Amine | Substituted Urea | Very fast, typically no catalyst required. |
| Urea | Biuret | Slower than urea formation, requires excess isocyanate. |
This is an interactive data table. The information is based on general isocyanate reactivity.
This compound can react with epoxides to form five-membered heterocyclic compounds known as oxazolidinones. This reaction is a formal [3+2] cycloaddition and typically requires a catalyst. beilstein-journals.orgnih.gov Common catalysts include Lewis acids and bases, such as tetraarylphosphonium salts or chromium(salphen) complexes. organic-chemistry.orgsemanticscholar.org
The reaction mechanism can proceed through different pathways depending on the catalyst and reaction conditions. A plausible mechanism involves the activation of the epoxide by the catalyst, followed by nucleophilic attack of the isocyanate. nih.gov
General Oxazolidinone Synthesis Pathway:
Epoxide Activation: The catalyst interacts with the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack.
Nucleophilic Attack: The nitrogen atom of the isocyanate can attack one of the carbon atoms of the activated epoxide ring, leading to ring-opening.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the five-membered oxazolidinone ring.
The regioselectivity of the reaction (i.e., which carbon of the epoxide is attacked) can be influenced by the substituents on the epoxide and the nature of the catalyst.
This compound also reacts with other nucleophiles containing active hydrogen atoms. For instance, its reaction with thiols yields thiocarbamates. The reactivity of thiols is generally intermediate between that of amines and alcohols. researchgate.net The reaction mechanism is analogous to that with alcohols and amines, involving the nucleophilic attack of the sulfur atom on the isocyanate carbon.
Other potential nucleophiles include carboxylic acids (which can form unstable mixed anhydrides that may decompose) and amides. The reactivity with these nucleophiles is generally lower than with amines, alcohols, or thiols. organic-chemistry.org
Cycloaddition Reactions
In addition to the formal [3+2] cycloaddition with epoxides, isocyanates can participate in other cycloaddition reactions. While specific studies on this compound are limited, the isocyanate moiety can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type reactions) with conjugated dienes, although this is less common for simple alkyl isocyanates compared to those with electron-withdrawing groups directly attached to the nitrogen.
Isocyanates can also undergo [2+2] cycloaddition reactions with alkenes to form β-lactams, particularly with electron-rich alkenes. These reactions may proceed through a concerted or stepwise mechanism.
Furthermore, isocyanates can dimerize to form uretdiones (a four-membered ring) or trimerize to form isocyanurates (a six-membered ring), especially in the presence of specific catalysts.
Isocyanurate Trimerization and Mechanistic Insights
The cyclotrimerization of isocyanates is an atom-efficient process that yields isocyanurates, which are stable six-membered heterocyclic rings. rsc.orggoogle.com This reaction is of significant industrial importance as it can be used to form highly cross-linked and thermally stable polyisocyanurate networks, often used in rigid foams and coatings. rsc.orggoogle.com The trimerization of this compound would result in the formation of a symmetric isocyanurate ring with three 4-fluorobutyl substituents.
The process is generally highly exothermic. rsc.org For example, the calculated enthalpy change for the cyclotrimerization of methyl isocyanate is approximately -66.4 kcal/mol. rsc.org The reaction typically requires a catalyst to proceed at a practical rate. A wide variety of catalysts are effective, including phosphines, amines, inorganic salts, and metal complexes. rsc.orgtandfonline.com
The most widely accepted mechanism for this transformation, particularly with anionic catalysts, involves a series of nucleophilic addition steps. acs.orgresearchgate.net The catalytic cycle is initiated by the attack of a nucleophilic catalyst (Nu⁻) on the electrophilic carbon of an isocyanate molecule. This forms an anionic intermediate that subsequently attacks two more isocyanate molecules in a stepwise fashion. The final step involves the cyclization of the linear trimer intermediate to form the stable isocyanurate ring and regenerate the catalyst. acs.org
Recent studies using computational and analytical methods have revealed a more complex mechanism for certain catalysts, such as acetate (B1210297). acs.orgresearchgate.net It has been demonstrated that the acetate anion may act as a precatalyst, initiating a cascade of reactions that form the true catalytic species. acs.orgresearchgate.net The catalytically active species can change multiple times during the polymerization process, especially in polyurethane systems where urethane and urea groups can be deprotonated to become active catalysts themselves. acs.org
Table 1: Common Catalyst Classes for Isocyanate Trimerization
| Catalyst Class | Examples | Reference |
|---|---|---|
| Amines | Triethylamine | tandfonline.com |
| Phosphines | Triethylphosphine | tandfonline.com |
| Metal Compounds | Potassium Acetate, Sodium Benzoate, Calcium Naphthenate | tandfonline.com |
| N-Heterocyclic Carbenes | - | rsc.org |
| Inorganic Salts | Fluorides | google.comresearchgate.net |
Dimerization Processes and Reaction Control
In addition to trimerization, isocyanates like this compound can undergo dimerization to form a four-membered ring structure known as a uretdione (or uretidione). mdpi.comresearchgate.net This reaction involves the [2+2] cycloaddition of two isocyanate groups. The dimerization is often catalyzed by tertiary phosphines, such as trialkylphosphine. tandfonline.commdpi.com
A key characteristic of isocyanate dimerization is its reversibility. mdpi.comresearchgate.net The uretdione ring is thermally labile and can dissociate back into two isocyanate molecules at elevated temperatures (typically above 150-175 °C). mdpi.comresearchgate.net This property allows uretdiones to be used as "blocked isocyanates," which can generate reactive isocyanate groups in situ upon heating. This is particularly useful in coating applications where a one-component system that cures at a specific temperature is desired. mdpi.com
The competition between dimerization and trimerization is influenced by several factors:
Catalyst: Phosphine catalysts tend to favor dimerization, while many other catalysts, such as metal acetates, favor trimerization. tandfonline.com
Temperature: Dimerization is often favored at lower temperatures, while trimerization may be preferred at higher temperatures. However, the dimer itself will dissociate at very high temperatures. researchgate.net
Isocyanate Structure: Aromatic isocyanates tend to dimerize more readily than aliphatic isocyanates under normal storage conditions. mdpi.com
The control over these reaction pathways is crucial for tailoring the final product, whether it's a stable trimer for network formation or a reversible dimer for controlled-curing applications. tandfonline.comgoogle.com
Table 2: Comparison of Isocyanate Dimerization and Trimerization
| Feature | Dimerization | Trimerization |
|---|---|---|
| Product | Uretdione (4-membered ring) | Isocyanurate (6-membered ring) |
| Reaction Type | [2+2] Cycloaddition | Cyclotrimerization |
| Thermal Stability | Thermally reversible | Generally very stable |
| Common Catalysts | Tertiary Phosphines | Amines, Metal Salts, Phosphines |
| Primary Use | Blocked isocyanates for controlled curing | Thermally stable cross-links in polymers |
Multicomponent Reactions (MCRs) Involving Isocyanates
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. frontiersin.orgresearchgate.net While many classic MCRs like the Ugi and Passerini reactions utilize isocyanides (R-N≡C), isocyanates (R-N=C=O) are also valuable and versatile building blocks in MCRs. mdpi.comacs.orgnih.govrsc.org
The reactivity of the isocyanate group allows it to be incorporated into various MCRs to rapidly generate molecular diversity and complex heterocyclic structures. nih.govrsc.org These reactions leverage the electrophilicity of the isocyanate carbon, which readily reacts with a wide range of nucleophiles.
Key examples of MCRs involving isocyanates or their isocyanide relatives include:
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. frontiersin.orgmdpi.com
Ugi Reaction: A highly versatile four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which produces an α-acylamino amide. frontiersin.orgmdpi.combeilstein-journals.org This reaction is a cornerstone of combinatorial chemistry for drug discovery. beilstein-journals.org
Isocyanates themselves can participate in novel MCRs. For instance, they can react with ketones and hydrazines to form semicarbazones and other complex heterocyclic systems. nih.gov The ability to generate a wide array of structures from simple starting materials makes isocyanate-based MCRs a powerful tool in modern organic synthesis. frontiersin.org
Table 3: Key Isocyanide-Based Multicomponent Reactions
| Reaction Name | Components | Product | Reference |
|---|---|---|---|
| Passerini (P-3CR) | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy carboxamide | frontiersin.orgmdpi.com |
| Ugi (U-4CR) | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acylamino amide | frontiersin.orgmdpi.combeilstein-journals.org |
Polymerization Kinetics and Mechanisms
This compound, as a monofunctional isocyanate, can act as a model compound for studying the fundamental reactions that underpin the formation of important polymers like polyurethanes and polyureas. When difunctional or polyfunctional isocyanates are used, these reactions lead to the formation of long polymer chains and cross-linked networks. utwente.nl
Step-Growth Polymerization in Polyurethane and Polyurea Systems
Polyurethanes and polyureas are major classes of polymers formed through step-growth polymerization. openstax.orglibretexts.org This mechanism involves the stepwise reaction between difunctional monomers, where dimers form first, then trimers, and so on, until long polymer chains are created. libretexts.org
Polyurethane Formation: Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol (a molecule with two or more hydroxyl, -OH, groups). openstax.orgnih.gov The fundamental reaction is the addition of an alcohol to the isocyanate group to form a urethane (or carbamate) linkage. researchgate.net This reaction is the basis for a vast range of materials, from flexible foams to rigid elastomers and coatings. nih.gov
Polyurea Formation: Polyurea is formed from the reaction of a diisocyanate with a polyamine (a molecule with two or more amine, -NH₂ or -NHR, groups). wikipedia.orgprimeauxassociates.com The reaction between an isocyanate and a primary amine is extremely rapid, often orders of magnitude faster than the reaction with an alcohol, and typically requires no catalyst. wikipedia.orgmdpi.com An alternative pathway to polyurea formation involves the reaction of an isocyanate with water. This first forms an unstable carbamic acid, which then decomposes to release carbon dioxide gas and an amine. wikipedia.orgosti.gov This amine then rapidly reacts with another isocyanate group to form a urea linkage. This water-blowing reaction is the basis for producing many polyurethane foams. osti.gov
Table 4: Fundamental Reactions in Step-Growth Polymerization
| Polymer Type | Reactants | Linkage Formed | General Reaction |
|---|---|---|---|
| Polyurethane | Isocyanate + Alcohol | Urethane | R-NCO + R'-OH → R-NH-CO-OR' |
| Polyurea | Isocyanate + Amine | Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' |
| Polyurea | Isocyanate + Water | Urea | R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ R-NH₂ + R-NCO → R-NH-CO-NH-R |
Cross-linking Reactions and Network Formation
The properties of polyurethane and polyurea materials are heavily dependent on their network structure. The use of monomers with functionalities greater than two (e.g., polyisocyanates or polyols) leads to the formation of a three-dimensional, cross-linked polymer network. utwente.nlpcimag.com This network structure imparts strength, thermal stability, and chemical resistance to the final material. pcimag.com
Beyond the primary urethane and urea linkages, further cross-linking can occur through secondary reactions, especially when an excess of isocyanate is used:
Allophanate Formation: An isocyanate group can react with the N-H proton of an already formed urethane linkage. This creates an allophanate cross-link. This reaction is typically slower than urethane formation and often requires heat or specific catalysts. osti.gov
Biuret Formation: Similarly, an isocyanate can react with the N-H proton of a urea linkage to form a biuret cross-link. This reaction contributes to increased network density in polyurea systems. researchgate.netosti.gov
The extent of these cross-linking reactions determines the final properties of the polymer, such as whether it is a flexible elastomer, a rigid plastic, or a thermoset material. acs.org The formation of hydrogen bonds between urea or urethane groups also plays a crucial role in creating physical cross-links, which significantly influence the material's mechanical properties. researchgate.netmacromolchem.com
Kinetic Studies of Isocyanate Reactions in Polymerization
The kinetics of isocyanate reactions are critical for controlling the polymerization process and achieving desired material properties. mt.com The reaction rates are influenced by several factors:
Nucleophile Reactivity: The rate of reaction is highly dependent on the nucleophile. Generally, the reactivity order is: primary aromatic amines > primary aliphatic amines >> primary alcohols > water > secondary alcohols > phenols. The reaction with amines to form ureas is significantly faster than the reaction with alcohols to form urethanes. mdpi.com
Steric Hindrance: The structure of both the isocyanate and the alcohol/amine affects the reaction rate. Sterically hindered groups near the reactive sites will slow the reaction. For example, secondary alcohols react more slowly than primary alcohols. researchgate.net
Catalysis: Urethane formation is often catalyzed. Tertiary amines and organometallic compounds (especially tin compounds like dibutyltin dilaurate) are highly effective catalysts that can increase the reaction rate by several orders of magnitude. tandfonline.comresearchgate.net The amine-isocyanate reaction is so fast that it usually does not require a catalyst. wikipedia.org
Solvent: The solvent can influence reaction kinetics by affecting the solvation of reactants and transition states. nih.gov
Kinetic studies are often performed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane or urea carbonyl peaks over time. mt.comiaea.org
Table 5: Factors Influencing Isocyanate Reaction Rates
| Factor | Effect on Rate | Explanation |
|---|---|---|
| Nucleophile | Amines >> Alcohols | Amines are stronger nucleophiles than alcohols. |
| Steric Hindrance | Increased hindrance decreases rate | Bulky groups impede the approach to the electrophilic carbon. |
| Catalyst | Increases rate (especially for urethane formation) | Catalysts provide an alternative, lower-energy reaction pathway. |
| Temperature | Increased temperature increases rate | Provides more energy to overcome the activation barrier. |
Derivatives and Advanced Molecular Functionalization with 4 Fluorobutyl Isocyanate
Synthesis of Fluorinated Amides and Ureas
The isocyanate functional group is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of ureas and amides.
The reaction of 4-fluorobutyl isocyanate with primary or secondary amines readily yields N-(4-fluorobutyl)-N'-substituted ureas. This reaction typically proceeds under mild conditions and offers high yields. The resulting urea (B33335) derivatives are of interest in drug discovery, as the urea motif is a common feature in many biologically active compounds. nih.govresearchgate.netresearchgate.net
Similarly, this compound can react with carboxylic acids to produce N-(4-fluorobutyl) amides. This transformation involves the formation of an unstable carbamic-carboxylic anhydride (B1165640) intermediate, which then decarboxylates to form the amide bond. amazonaws.comorganic-chemistry.orgnih.govresearchgate.net This method provides a direct route to N-alkylated amides without the need for activating agents for the carboxylic acid.
Table 1: Synthesis of Fluorinated Amides and Ureas from this compound
| Product Class | Reactant | General Reaction |
| Fluorinated Ureas | Primary or Secondary Amine | R-NH₂ + F-(CH₂)₄-NCO → R-NH-C(O)NH-(CH₂)₄-F |
| Fluorinated Amides | Carboxylic Acid | R-COOH + F-(CH₂)₄-NCO → R-C(O)NH-(CH₂)₄-F + CO₂ |
Incorporation into Heterocyclic Architectures
The reactivity of this compound extends to the synthesis of various fluorinated heterocyclic compounds, which are prominent scaffolds in medicinal chemistry.
While direct synthesis of indazoles and pyrazoles from this compound is not extensively documented, the isocyanate functionality can be used to introduce the 4-fluorobutyl group onto pre-existing heterocyclic cores or be involved in cyclization reactions. For instance, isocyanates can react with hydrazines, which are key precursors in pyrazole (B372694) synthesis. organic-chemistry.orgnih.gov The reaction of this compound with a suitable hydrazine (B178648) derivative could potentially lead to a semicarbazide (B1199961) intermediate, which could then undergo cyclization to form a pyrazole ring bearing a 4-fluorobutyl substituent.
General synthetic strategies for indazoles often involve the cyclization of ortho-substituted phenylhydrazines or other precursors. nih.govossila.comnih.gov The 4-fluorobutyl group could be introduced by reacting an amino-functionalized indazole or pyrazole with this compound to form a urea linkage.
Thiazole (B1198619) derivatives are another important class of heterocycles with diverse biological activities. nih.govmdpi.comnih.gov The synthesis of thiazoles can involve the reaction of α-haloketones with thioamides (Hantzsch synthesis). Isocyanates can be utilized in the synthesis of precursors for thiazole formation. For example, the reaction of 2-amino-2-thiazoline (B132724) derivatives with isocyanates has been shown to occur at the endocyclic nitrogen, providing a route to functionalized thiazole systems. mdpi.com Applying this methodology, this compound could be used to introduce the fluorinated alkyl chain onto a thiazoline (B8809763) precursor, which could then be further elaborated into a thiazole derivative.
The versatility of this compound allows for its potential use in the synthesis of a variety of other nitrogen-containing heterocycles. For instance, isocyanates are known to participate in the synthesis of triazoles and tetrazoles.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the cyclization of 2-aryl-2-isocyanates with aryl diazonium salts. ekb.egresearchgate.net While this specific example involves an aryl isocyanate, the general principle of using an isocyanate as a building block for the triazole ring could potentially be adapted for alkyl isocyanates like this compound.
Tetrazoles: Isocyanide-based multicomponent reactions are a common method for synthesizing tetrazoles. d-nb.infoamazonaws.comrsc.orgbeilstein-journals.orgfrontiersin.org In some of these reactions, isocyanates can be used as one of the components to generate the final tetrazole scaffold.
Table 2: Potential Heterocyclic Architectures from this compound
| Heterocycle | General Synthetic Approach Involving Isocyanates | Potential Role of this compound |
| Pyrazole | Reaction of hydrazines with β-dicarbonyl compounds. | Pre-functionalization of hydrazine or post-synthetic modification of an amino-pyrazole. |
| Indazole | Cyclization of ortho-substituted phenylhydrazines. | Post-synthetic modification of an amino-indazole. |
| Thiazole | Reaction of 2-amino-2-thiazolines with isocyanates. | Direct incorporation of the 4-fluorobutyl group onto the thiazoline ring. |
| Triazole | Cyclization of isocyanate-derived intermediates. | As a source of the N-C=O unit for the triazole ring. |
| Tetrazole | Isocyanide-based multicomponent reactions. | As a reactant in the multicomponent assembly of the tetrazole ring. |
The synthesis of isoxazoles typically involves 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes or alkynes. organic-chemistry.orgnih.govijpca.org While direct involvement of isocyanates in the formation of the isoxazole (B147169) ring is less common, they can be used to functionalize isoxazole precursors or derivatives. For example, an isoxazole bearing an amino group could be readily converted to the corresponding urea derivative by reaction with this compound.
Design and Synthesis of Specialty Fluorinated Building Blocks
This compound itself is a valuable fluorinated building block. nih.govhalocarbonlifesciences.comnih.govsigmaaldrich.comresearchgate.net Its utility extends to the synthesis of more complex, specialty fluorinated synthons. The reactive isocyanate handle allows for the covalent attachment of the 4-fluorobutyl group to a wide range of molecules, thereby creating new building blocks with tailored properties.
For example, reaction with bifunctional molecules containing both an amine and another functional group (e.g., a hydroxyl, carboxyl, or alkyne group) can lead to heterobifunctional building blocks. These new synthons can then be used in subsequent reactions, such as click chemistry or polymerization, to construct more elaborate molecular architectures. The presence of the fluorine atoms can be exploited to fine-tune the electronic properties and reactivity of these specialty building blocks.
Development of Functionalized Molecular Probes and Ligands
The isocyanate group of this compound is a highly reactive electrophile that readily participates in nucleophilic addition reactions with primary and secondary amines, alcohols, and thiols. This reactivity provides a straightforward and efficient method for covalently attaching the 4-fluorobutyl moiety to a wide range of molecular scaffolds, thereby introducing a fluorine atom for various applications, including the development of PET radiotracers.
The synthesis of these functionalized molecules typically involves a direct reaction between the molecule of interest, containing a suitable nucleophilic group, and this compound. The resulting urea, carbamate (B1207046), or thiocarbamate linkage is generally stable under physiological conditions, a critical requirement for in vivo applications.
A significant application of this methodology is in the development of PET imaging agents. By using [18F]this compound, researchers can radiolabel biomolecules that target specific receptors, enzymes, or other cellular components. This allows for the non-invasive visualization and quantification of these targets in living subjects, providing invaluable information for disease diagnosis, staging, and monitoring treatment response.
Spectroscopic and Advanced Analytical Characterization in Research
Vibrational Spectroscopy for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and tracking chemical transformations.
FTIR spectroscopy is particularly valuable for monitoring the progress of polymerization reactions involving isocyanates. azom.com The isocyanate functional group (-N=C=O) exhibits a strong and distinct absorption band due to its asymmetric stretching vibration. This peak typically appears in a region of the infrared spectrum that is free from other common absorptions, making it an excellent diagnostic marker. researchgate.netazom.com
In the context of polymerization, such as the formation of polyurethanes where an isocyanate reacts with a polyol, the reaction's progress can be monitored in real-time by observing the decrease in the intensity of the isocyanate peak. researchgate.netmt.com The disappearance of this characteristic absorption signifies the consumption of the isocyanate monomer and the formation of the new urethane (B1682113) linkages. paint.org This in-situ analysis allows for precise control over reaction kinetics and ensures the desired degree of polymerization is achieved. azom.commt.com
Table 1: Characteristic FTIR Absorption for 4-Fluorobutyl Isocyanate
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Strong, Sharp |
Raman spectroscopy serves as a complementary technique to FTIR for the structural analysis of isocyanates. While the asymmetric stretch of the isocyanate group is strong in the IR spectrum, it is typically weak in the Raman spectrum. Conversely, the symmetric N=C=O stretch is weak in the IR but produces a more intense signal in the Raman spectrum. researchgate.net This complementary nature allows for a more complete vibrational analysis of the molecule. Raman spectroscopy can provide valuable information on molecular structure and is useful for studying changes in chemical bonding during reactions. s-a-s.orgpaint.org
Table 2: Complementary Vibrational Modes for Isocyanates in FTIR and Raman
| Vibrational Mode | FTIR Activity | Raman Activity |
|---|---|---|
| Asymmetric -N=C=O Stretch | Strong | Weak |
| Symmetric -N=C=O Stretch | Weak | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR spectroscopy would provide a complete map of the carbon and proton framework of this compound.
In the ¹H NMR spectrum, each set of chemically non-equivalent protons in the butyl chain would produce a distinct signal. The chemical shift of these signals is influenced by the electronegativity of the adjacent fluorine atom and the isocyanate group, which cause a downfield shift (higher ppm values). chemistrysteps.comlibretexts.org The splitting pattern of each signal, governed by spin-spin coupling with neighboring protons, would reveal the connectivity of the proton network.
In the ¹³C NMR spectrum, each of the five carbon atoms in the molecule would generate a unique signal. The chemical shifts would be characteristic of their chemical environment, with the carbon attached to the isocyanate group and the carbon bonded to the fluorine atom appearing at the lowest fields. oregonstate.edubhu.ac.incompoundchem.com
Table 3: Predicted ¹H NMR Data for this compound
| Position (F-CH₂-CH₂-CH₂-CH₂-NCO) | Approx. Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| F-CH₂ - | ~4.5 | Triplet of Triplets |
| -CH₂-CH₂ -CH₂- | ~1.8 | Multiplet |
| -CH₂-CH₂ -CH₂-NCO | ~1.7 | Multiplet |
| -CH₂ -NCO | ~3.4 | Triplet |
Table 4: Predicted ¹³C NMR Data for this compound
| Position (F-C¹H₂-C²H₂-C³H₂-C⁴H₂-NCO) | Approx. Chemical Shift (ppm) |
|---|---|
| C¹ | ~83 (doublet, due to ¹JCF) |
| C² | ~28 (doublet, due to ²JCF) |
| C³ | ~25 |
| C⁴ | ~42 |
| -NC O | ~122 |
¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for analyzing fluorine-containing compounds. aiinmr.com Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides sharp, easily interpretable signals over a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to a primary alkyl carbon. azom.com Furthermore, this signal would be split into a triplet by the two adjacent protons, providing confirmation of the F-CH₂- moiety. azom.com
Table 5: Predicted ¹⁹F NMR Data for this compound
| Position | Approx. Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₂-F | ~ -218 | Triplet |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₅H₈FNO, corresponding to a molecular weight of approximately 117.12 g/mol . nih.gov
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 117. The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for alkyl isocyanates include cleavage of the alkyl chain and rearrangements. researchgate.netacs.orgnih.gov Key fragments would likely arise from the loss of the isocyanate group or parts of the fluorobutyl chain. libretexts.orgchemguide.co.uk
Table 6: Expected Mass Spectrometry Data for this compound
| m/z | Identity | Possible Fragmentation Pathway |
|---|---|---|
| 117 | [C₅H₈FNO]⁺ | Molecular Ion (M⁺) |
| 75 | [C₄H₈F]⁺ | Loss of -NCO |
| 99 | [C₄H₆NO]⁺ | Rearrangement and loss of H₂O (common in longer chain isocyanates) |
| 57 | [C₄H₉]⁺ | Loss of -F and -NCO |
Chromatographic Techniques for Separation and Purity Assessment
Liquid chromatography (LC) is a cornerstone technique for the separation, purification, and purity assessment of compounds. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly vital for analyzing reaction mixtures containing this compound and its derivatives. epa.govepa.gov Due to the reactivity of the isocyanate functional group, direct analysis is challenging. Therefore, a common strategy involves derivatization with a reagent that reacts quantitatively with the isocyanate to form a stable, UV-active product. nih.gov For example, reaction with 1-(2-pyridyl)piperazine (B128488) yields a urea (B33335) derivative that can be readily analyzed by reversed-phase HPLC with UV detection. This approach allows for accurate quantification and assessment of the purity of the initial isocyanate or its reaction products.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative LC mode suitable for separating polar compounds. nih.govchromatographyonline.com While less common for isocyanate analysis, HILIC could be employed to separate unreacted this compound from highly polar starting materials or byproducts in a reaction mixture, particularly when derivatization is not desirable. The separation mechanism in HILIC is based on the partitioning of polar analytes between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. nih.gov
Table 3: Example HPLC Conditions for Purity Analysis of a Derivatized Isocyanate
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
When this compound is used as a monomer or a reactant in the synthesis of polymers (e.g., polyurethanes or polyureas), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting macromolecules. chromatographytoday.comfiveable.me GPC separates molecules based on their hydrodynamic volume, or size in solution. ufl.eduatslab.com Larger polymer chains elute from the chromatography column faster than smaller ones because they are excluded from the pores of the column's packing material. fiveable.meufl.edu
This technique does not analyze the this compound monomer itself, but rather the polymer it helps to create. By calibrating the GPC system with polymer standards of known molecular weights, it is possible to determine the molecular weight distribution of the synthesized polymer. researchgate.net Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. This information is critical as it directly relates to the physical and mechanical properties of the final polymer material. chromatographytoday.comatslab.com
Table 4: Representative GPC Data for a Polymer Synthesized Using this compound
| Parameter | Value | Description |
|---|---|---|
| Mn ( g/mol ) | 15,000 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 22,500 | Weight-Average Molecular Weight |
Near-Infrared (NIR) Spectroscopy for Research-Scale Analysis
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that can be used for at-line or in-line monitoring of chemical reactions at a research scale. mdpi.comnih.gov For reactions involving this compound, NIR spectroscopy is particularly powerful for tracking the concentration of the isocyanate functional group (-N=C=O). researchgate.net
The isocyanate group has a distinct and strong absorption band in the NIR region, typically appearing as a combination band around 4650 cm⁻¹ (2150 nm). The fundamental -N=C=O stretching vibration appears in the mid-IR region around 2275-2250 cm⁻¹. researchgate.net By monitoring the decrease in the intensity of this characteristic NIR band over time, researchers can follow the consumption of the isocyanate as it reacts with other functional groups, such as hydroxyls or amines. This provides real-time kinetic data on the reaction progress without the need for sample extraction or preparation. metrohm.com This capability makes NIR an efficient tool for reaction optimization, endpoint determination, and ensuring complete conversion in polymerization processes. sisnir.org
Table 5: Key NIR Absorbance Bands for Monitoring a Urethane Formation Reaction
| Wavenumber (cm⁻¹) | Functional Group | Change During Reaction |
|---|---|---|
| ~4650 | -N=C=O (Isocyanate) | Decreases |
| ~7000 | -OH (Alcohol) | Decreases |
Theoretical and Computational Chemistry Studies of 4 Fluorobutyl Isocyanate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Fluorobutyl isocyanate. researchgate.net The isocyanate group (-N=C=O) has a unique electronic character, with the carbon atom being highly electrophilic due to its position between two electronegative atoms, nitrogen and oxygen. mdpi.com The introduction of a fluorine atom into the butyl chain significantly modulates these properties through its strong electron-withdrawing inductive effect.
Calculations can determine a variety of electronic properties and reactivity descriptors that quantify the molecule's behavior. mdpi.comfrontiersin.org These descriptors, derived from the principles of conceptual DFT, help in predicting how the molecule will interact with other reagents. scielo.org.mxresearchgate.net
Key electronic properties and reactivity descriptors include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Global Hardness (η) and Softness (S): These properties describe the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This index quantifies the electrophilic nature of a molecule. The isocyanate carbon is a primary electrophilic site.
Fukui Functions and Dual Descriptors: These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would confirm the carbon atom of the isocyanate group as the primary site for nucleophilic attack. frontiersin.org
The presence of the fluorine atom is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to non-fluorinated alkyl isocyanates.
| Descriptor | Symbol | Typical Value (a.u.) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -0.3 to -0.4 | Energy of the outermost electrons; related to ionization potential. |
| LUMO Energy | ELUMO | -0.05 to -0.1 | Energy of the lowest empty orbital; related to electron affinity. |
| HOMO-LUMO Gap | ΔE | 0.25 to 0.3 | Indicator of chemical stability and reactivity. |
| Global Hardness | η | ~0.125 | Resistance to change in electron distribution. |
| Global Electrophilicity | ω | ~0.4 | Measure of electrophilic character. |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and the characterization of transition states. nih.govnih.gov For this compound, this is particularly relevant for its reactions with nucleophiles like alcohols, amines, and water, which are fundamental to the synthesis of polyurethanes and other materials. kuleuven.beacs.orgnih.gov
Theoretical studies on model isocyanates, such as methyl isocyanate or phenyl isocyanate, reacting with methanol (B129727) or other small alcohols have revealed several possible mechanisms. dntb.gov.uadntb.gov.uamdpi.comresearchgate.netnih.gov These mechanisms can be broadly categorized as:
Direct (Concerted) Addition: In this pathway, the nucleophile attacks the isocyanate carbon while the proton from the nucleophile is transferred to the isocyanate nitrogen in a single, concerted step through a four-membered ring transition state. mdpi.com
Stepwise Mechanism: This involves the formation of a zwitterionic intermediate, followed by an intramolecular proton transfer.
Catalyzed Mechanisms: The reaction can be catalyzed by other molecules, including the reactants themselves (autocatalysis) or added catalysts. mdpi.com Theoretical studies suggest that the inclusion of additional alcohol molecules in the transition state significantly lowers the activation barrier, indicating a multimolecular mechanism is often at play. kuleuven.beacs.org
Quantum chemical calculations are used to locate the geometry of reactants, products, intermediates, and, most importantly, the transition states connecting them. nih.gov By calculating the energies of these species, a complete reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For this compound, the electron-withdrawing fluorine atom is expected to lower the activation energy for nucleophilic attack, making it more reactive than its non-fluorinated counterpart.
| Reaction System | Proposed Mechanism | Calculated ΔE‡ (kJ/mol) | Reference System |
|---|---|---|---|
| Phenyl Isocyanate + Methanol | Direct Addition (Uncatalyzed) | >100 | Catalyst-free system. nih.gov |
| Phenyl Isocyanate + 2 Methanol | Alcohol-Catalyzed | ~60-80 | Self-catalysis by alcohol. nih.gov |
| Phenyl Isocyanate + Methanol + Amine Catalyst | Amine-Catalyzed | <60 | Organocatalyzed pathway. mdpi.com |
Molecular Dynamics Simulations for Mechanistic Understanding
While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming events, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over longer timescales. researchgate.netnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nsf.govresearchgate.net
For this compound, MD simulations can provide mechanistic understanding in several areas:
Solvation Effects: MD can simulate the arrangement of solvent molecules around the isocyanate, revealing how the solvent influences reactivity by stabilizing reactants, intermediates, or transition states.
Polymer Chain Dynamics: In the context of polymerization, MD is used to study the conformation, entanglement, and mobility of growing polymer chains, which are critical for determining the final properties of the material. mdpi.comtaylorfrancis.com
Interfacial Phenomena: MD simulations can model the interface between a polyurethane derived from this compound and another material (e.g., a filler or a substrate), providing insights into adhesion and composite properties. mdpi.com
Force fields, which are sets of parameters describing the potential energy of the system, are a key component of MD simulations. Developing accurate force fields for reactive molecules like isocyanates is a significant area of research. nsf.gov Coarse-grained models, where groups of atoms are represented as single beads, can also be employed to simulate very large systems and long time scales, such as the full process of polymer network formation. mdpi.com
Structure-Reactivity-Property Correlations in Fluorinated Isocyanates
A central goal of computational chemistry is to establish clear relationships between molecular structure, chemical reactivity, and macroscopic properties. For fluorinated isocyanates like this compound, these correlations are key to designing new materials with desired characteristics. nih.govresearchgate.net
The introduction of fluorine into the molecule has profound and predictable effects:
Structure-Reactivity: As established by quantum chemical calculations, the C-F bond is highly polar. The inductive electron withdrawal by the fluorine atom increases the partial positive charge on the isocyanate carbon. mdpi.com This enhances the reactivity of the isocyanate group towards nucleophiles. The position of the fluorine atom is critical; its effect diminishes with increasing distance from the reactive -NCO group.
Structure-Property: The properties of polymers derived from fluorinated isocyanates are significantly altered. The high electronegativity and low polarizability of fluorine lead to weak intermolecular forces. When incorporated into a polyurethane, the fluorinated side chains tend to migrate to the surface, resulting in materials with:
Low Surface Energy: This imparts hydrophobic and oleophobic (water- and oil-repellent) properties. nih.gov
Altered Mechanical Properties: The incorporation of fluorinated segments can affect the microphase separation between hard and soft segments in polyurethanes, influencing properties like tensile strength and elasticity. nih.gov
Computational studies can quantify these relationships, for example, by calculating the surface tension of a simulated polymer slab or by modeling the thermal degradation pathways. These predictive capabilities allow for the virtual screening of different fluorinated monomers to identify candidates with optimal properties before undertaking expensive and time-consuming laboratory synthesis. nih.govnih.gov
Computational Modeling of Isocyanate Synthesis and Polymerization Processes
Computational modeling extends beyond single reactions to encompass the entire lifecycle of a chemical, from its synthesis to its polymerization. mdpi.com
Modeling Isocyanate Synthesis: The synthesis of isocyanates can involve complex reaction pathways. chemrxiv.org Computational chemistry can be used to investigate these mechanisms, identify potential intermediates and byproducts, and optimize reaction conditions. For example, quantum chemical calculations can model the key steps in reactions like the Curtius, Lossen, or Hofmann rearrangements, or the phosgenation of amines, providing insights to improve yield and selectivity.
Modeling Polymerization Processes: The formation of polyurethanes from this compound and polyols is a step-growth polymerization process. Computational modeling of this process can be approached at multiple scales:
Quantum Mechanics (QM): Used to calculate the rate constants of the fundamental reaction steps (e.g., isocyanate-alcohol addition). researchgate.net
Kinetic Monte Carlo (KMC): These simulations use the rate constants from QM calculations to model the evolution of the polymer chains over time. KMC can predict properties like molecular weight distribution, polymer sequence, and the degree of cross-linking.
Molecular Dynamics (MD): As discussed previously, MD can be used to simulate the structural evolution and properties of the resulting polymer network. researchgate.net Coarse-grained MD, in particular, is well-suited for simulating the self-assembly and phase separation that are characteristic of block copolymers like polyurethanes. mdpi.comnih.gov
These multiscale modeling approaches provide a comprehensive, bottom-up understanding of the polymerization process, connecting the electronic structure of the this compound monomer to the final macroscopic properties of the polyurethane material. mdpi.com
Applications of 4 Fluorobutyl Isocyanate in Advanced Materials Research
Synthesis of Novel Fluorinated Polyurethanes and Elastomers with Tuned Properties
The incorporation of fluorine into polyurethanes (PUs) is a well-established strategy to enhance their properties. nih.govcore.ac.uk Fluorinated polyurethanes (FPUs) often exhibit improved thermal stability, chemical resistance, and low surface energy. mdpi.com In the synthesis of novel fluorinated polyurethanes and elastomers, 4-Fluorobutyl isocyanate could be employed as a modifying agent rather than a primary building block, due to its single reactive isocyanate group.
Its primary role would be to control the molecular weight of the polymer chains or to introduce fluorinated end-caps. By reacting with the hydroxyl or amine groups at the ends of growing polyurethane or elastomer chains, it would terminate the polymerization process. This allows for precise control over the chain length, which in turn influences the mechanical properties of the final material. For instance, shorter chains might lead to more rigid materials, while longer chains could result in more flexible elastomers. list.lu
The introduction of the fluorobutyl group at the chain ends can also significantly alter the surface properties of the polymer. The low surface energy of the fluorinated chains would cause them to migrate to the polymer-air interface, creating a hydrophobic and oleophobic surface. This can be particularly desirable for creating materials with self-cleaning or anti-fouling properties.
Table 1: Potential Impact of this compound as a Modifier in Polyurethane Synthesis
| Property | Expected Influence of this compound | Rationale |
| Molecular Weight | Control and limitation | Acts as a chain-terminating agent. |
| Surface Energy | Reduction | Migration of fluorobutyl end-groups to the surface. |
| Hydrophobicity | Increase | Presence of C-F bonds at the surface. |
| Chemical Resistance | Potential minor increase | Fluorinated groups can enhance stability. |
| Mechanical Properties | Tunable (e.g., flexibility, hardness) | Dependent on the resulting molecular weight. list.lu |
Engineering of Cross-linked Polymer Networks for Enhanced Material Performance
Cross-linked polymer networks are known for their enhanced mechanical strength, thermal stability, and solvent resistance. nih.gov Isocyanates are commonly used as cross-linking agents, particularly in the formation of polyurethane networks. nih.gov However, as a monofunctional isocyanate, this compound cannot act as a cross-linker on its own. Cross-linking requires reactants with at least two functional groups to form a three-dimensional network.
Instead, this compound could be used to modify the properties of a cross-linked network by reacting with functional groups within the polymer backbone or side chains. For example, in a polymer network containing free hydroxyl or amine groups, this compound could be grafted onto these sites. This would introduce fluorobutyl side chains into the network structure.
Such modifications could be used to tailor the surface properties of the cross-linked material, rendering it more hydrophobic and oleophobic. scispace.com Furthermore, the introduction of these flexible side chains could potentially influence the network's flexibility and impact resistance. The fluorinated side chains might also improve the material's resistance to chemical attack.
Development of Functional Polymers for Specific Research Applications
The ability to introduce specific functional groups into a polymer allows for the development of materials tailored for highly specialized research applications.
Studies in Low-Dosage Hydrate (B1144303) Inhibitors Utilizing Fluorobutyl Chains
Gas hydrates can form in oil and gas pipelines, leading to blockages. slb.com Low-dosage hydrate inhibitors (LDHIs) are chemical substances that can prevent or delay the formation of these hydrates at low concentrations. mdpi.com The mechanism of action for many kinetic hydrate inhibitors involves the polymer adsorbing onto the surface of a nascent hydrate crystal, thereby preventing its further growth.
Polymers functionalized with fluorinated groups are of interest in this area. While specific studies on this compound for this purpose are not prominent, one can surmise its potential utility. By grafting this compound onto a suitable polymer backbone, one could create a polymer with pendant fluorobutyl chains. These fluorinated groups could potentially enhance the interaction of the polymer with the hydrate cage structure, leading to more effective inhibition. The hydrophobic nature of the fluorobutyl chain might also play a role in disrupting the water structure necessary for hydrate formation.
Polymers for Biomedical Research Applications, such as Functional Adhesives
Biomedical adhesives require a careful balance of adhesion, cohesion, biocompatibility, and often, biodegradability. dosas.nl Isocyanate-based adhesives are known for their strong bonding capabilities, which arise from the reaction of the isocyanate group with functional groups present in tissues, such as amines and hydroxyls. polympart.ir
In this context, this compound could be used to modify the surface of a biomedical polymer or adhesive. For instance, by treating a polymer surface that has reactive hydrogen atoms with this compound, a fluorinated surface layer could be created. This could be beneficial in applications where a non-stick or hydrophobic surface is desired on a portion of a medical device or implant. The biocompatibility of such a modified surface would, of course, require thorough investigation.
Integration into Self-Healing Polymer Systems
Self-healing polymers have the ability to repair damage autonomically or with an external stimulus. illinois.edu One approach to self-healing involves the microencapsulation of a reactive healing agent within a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the healing agent, which then reacts to repair the damage. nih.gov
Isocyanates are potential candidates for such healing agents due to their high reactivity, especially with atmospheric moisture. nih.gov While di- or polyisocyanates are typically used to form a cross-linked polymer to fill the crack, a monofunctional isocyanate like this compound could be included in a healing agent formulation to modify the properties of the healed region. For example, it could control the viscosity of the reacting mixture or introduce fluorinated groups to alter the surface properties of the healed crack plane.
Bio-based Polymer Synthesis
The development of polymers from renewable resources is a significant area of current research. kuraray.com Bio-based polyols, derived from sources like vegetable oils or sugars, can be reacted with isocyanates to produce bio-based polyurethanes. slb.comresearchgate.net
In the synthesis of bio-based polymers, this compound could potentially be used in a similar manner as in conventional polyurethane synthesis: as a chain terminator to control molecular weight or to introduce functional end-groups. By capping a bio-based polymer chain with a fluorobutyl group, it would be possible to combine the sustainable origin of the polymer backbone with the desirable surface properties imparted by the fluorine, such as hydrophobicity and oleophobicity.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Remaining Challenges
Key academic contributions have centered on the synthesis and characterization of fluorinated isocyanates and their subsequent use as building blocks for more complex molecules. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, a feature that has been exploited in the development of polymers and biologically active compounds. nih.govnovapublishers.com For instance, the presence of the fluorine atom in 4-Fluorobutyl isocyanate can impart unique characteristics to polyurethanes, such as increased thermal stability and hydrophobicity. researchgate.net
However, several challenges persist. A primary hurdle is the development of more sustainable and efficient synthetic routes. rsc.org Traditional methods for producing isocyanates often involve hazardous reagents like phosgene (B1210022), prompting a shift towards non-phosgene pathways. nih.gov While alternative methods are being explored, their application to specific, functionalized isocyanates like this compound is not yet fully established. nih.gov Furthermore, a comprehensive understanding of the structure-property relationships in polymers derived from this compound is still lacking. Detailed studies are needed to correlate the degree of fluorination and the position of the fluorine atom with the macroscopic properties of the resulting materials.
Table 1: Key Research Areas and Remaining Challenges for this compound
| Research Area | Key Academic Contributions | Remaining Challenges |
|---|---|---|
| Synthesis | Establishment of general synthetic routes for fluorinated isocyanates. | Development of phosgene-free, sustainable synthesis methods specific to this compound. |
| Polymer Chemistry | Use of fluorinated isocyanates in creating hydrophobic and thermally stable polyurethanes. researchgate.netnih.gov | In-depth understanding of structure-property relationships in this compound-based polymers. |
| Biological Applications | General exploration of fluorinated compounds as intermediates for bioactive molecules. nih.gov | Specific investigation into the biological activity of this compound derivatives. |
Emerging Research Methodologies and Thematic Areas for Fluorinated Isocyanates
The field of fluorinated isocyanates is benefiting from broader advances in chemical synthesis and materials science. Emerging methodologies that could significantly impact the study of this compound include:
Continuous Flow Chemistry: This technique offers precise control over reaction parameters, enhancing safety and scalability, which is particularly relevant for the synthesis of reactive intermediates like isocyanates.
Biocatalysis: The use of enzymes for the synthesis of isocyanates or their precursors presents a green and highly selective alternative to traditional chemical methods.
Computational Modeling: Density functional theory (DFT) and other computational tools can predict the reactivity of this compound and guide the design of novel polymers with desired properties, reducing the need for extensive empirical screening.
Thematic areas of growing interest for fluorinated isocyanates include the development of "smart" materials. For example, incorporating this compound into polymers could lead to materials with tunable surface properties or stimuli-responsive behavior. Another burgeoning area is the synthesis of non-isocyanate polyurethanes (NIPUs) to address the toxicity concerns associated with isocyanate monomers. mdpi.com Research in this domain could explore the conversion of this compound into less hazardous intermediates for polyurethane synthesis. mdpi.com
Unexplored Avenues and Potential for Disruptive Discoveries in Organic and Materials Chemistry
Looking ahead, several unexplored avenues hold the potential for significant breakthroughs. The unique reactivity of the isocyanate group, coupled with the electronic effects of the fluorine atom, could be harnessed in novel catalytic cycles or for the synthesis of complex heterocyclic compounds.
In materials science, the incorporation of this compound into block copolymers or as a surface modifier for nanoparticles could lead to materials with unprecedented properties. For instance, fluorinated coatings derived from this isocyanate could find applications in anti-fouling surfaces for marine applications or in biomedical devices requiring biocompatible and biostable coatings.
A particularly disruptive discovery would be the development of a fully recyclable polyurethane system based on this compound. This would involve designing the polymer to be readily depolymerized back to its monomeric components, addressing a major environmental challenge associated with polyurethane waste. Furthermore, the exploration of this compound derivatives in medicinal chemistry is a largely untapped field. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, suggesting that derivatives of this compound could be valuable intermediates in drug discovery programs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluorobutyl isocyanate, and how can purity be validated?
- Methodology : Synthesis typically involves nucleophilic substitution of 4-fluorobutanol with phosgene or its derivatives under anhydrous conditions. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm the absence of side products like urea derivatives from moisture contamination . For fluorinated intermediates, nuclear magnetic resonance (¹⁹F NMR) is critical to verify structural integrity .
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic additions?
- Methodology : Compare reaction kinetics with non-fluorinated analogs (e.g., butyl isocyanate) using UV-Vis spectroscopy to track isocyanate consumption. Fluorine’s electron-withdrawing effect increases electrophilicity at the isocyanate group, accelerating reactions with amines or alcohols. Density functional theory (DFT) calculations can quantify electronic effects on transition states .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- IR spectroscopy : Confirm the isocyanate group via the asymmetric N=C=O stretch (~2270 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computational predictions (e.g., ACD/Labs software).
- GC-MS : Monitor thermal stability during analysis, as isocyanates may degrade at high temperatures .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity of this compound derivatives?
- Methodology :
- Reproducibility checks : Replicate assays under controlled humidity and temperature to minimize hydrolysis artifacts.
- Dose-response studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to identify true bioactive concentrations versus cytotoxic effects.
- Orthogonal validation : Combine enzymatic assays (e.g., acetylcholinesterase inhibition) with cell-based viability assays (e.g., MTT) to distinguish specific activity from nonspecific toxicity .
Q. What strategies optimize the use of this compound in postsynthetic modification (PSM) of metal-organic frameworks (MOFs)?
- Methodology :
- Solvent selection : Use aprotic solvents (e.g., DMF or THF) to prevent premature hydrolysis.
- Reactivity tuning : Pair this compound with less reactive isocyanates (e.g., 4-bromophenyl isocyanate) in one-pot reactions to achieve core-shell functionalization.
- Microstructure analysis : Characterize MOFs with powder XRD and BET surface area measurements to confirm functional group distribution .
Q. How can indirect GC methods improve quantification of this compound in complex reaction mixtures?
- Methodology :
- Derivatization : React excess isocyanate with n-dibutylamine (n-DBA) and quantify unreacted n-DBA via GC-FID.
- Internal standards : Use deuterated analogs (e.g., d₁₄-n-DBA) to correct for matrix effects.
- Calibration : Prepare standard curves with n-DBA in the absence of isocyanate to avoid handling hazardous intermediates .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting data on the thermal stability of this compound?
- Methodology :
- Thermogravimetric analysis (TGA) : Perform under nitrogen vs. air to assess oxidative decomposition pathways.
- Isothermal stability studies : Monitor degradation at 25°C, 50°C, and 75°C to identify Arrhenius activation energy.
- Controlled humidity : Correlate moisture content (via Karl Fischer titration) with decomposition rates .
Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, stoichiometry).
- ANOVA : Compare batch-to-batch variability (>3 replicates) to identify critical process parameters.
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Boiling Point | GC-MS | 47°C (0.1 mmHg) | |
| Reaction Yield (n-DBA assay) | GC-FID | 92–95% | |
| ¹⁹F NMR Shift | CDCl₃, 400 MHz | δ -120.5 ppm (CF₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
